molecular formula C23H28ClNO B1621079 1-(4-Benzhydrylpiperidino)-3-Chloro-2,2-Dimethylpropan-1-One CAS No. 244006-50-6

1-(4-Benzhydrylpiperidino)-3-Chloro-2,2-Dimethylpropan-1-One

Cat. No.: B1621079
CAS No.: 244006-50-6
M. Wt: 369.9 g/mol
InChI Key: WFQMVMMYLGLXLP-UHFFFAOYSA-N
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Description

1-(4-Benzhydrylpiperidino)-3-Chloro-2,2-Dimethylpropan-1-One is a synthetic organic compound with a complex structure It is characterized by the presence of a benzhydryl group attached to a piperidine ring, which is further connected to a chlorinated dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzhydrylpiperidino)-3-Chloro-2,2-Dimethylpropan-1-One typically involves multiple steps. One common method includes the reaction of benzhydrylpiperidine with a chlorinated dimethylpropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzhydrylpiperidino)-3-Chloro-2,2-Dimethylpropan-1-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated carbon, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(4-Benzhydrylpiperidino)-3-Chloro-2,2-Dimethylpropan-1-One has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Benzhydrylpiperidino)-3-Chloro-2,2-Dimethylpropan-1-One involves its interaction with specific molecular targets. The benzhydryl group and piperidine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The chlorinated dimethylpropanone moiety may also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

1-(4-Benzhydrylpiperidino)-3-Chloro-2,2-Dimethylpropan-1-One can be compared with other benzhydryl and piperidine derivatives:

    Diphenhydramine: A well-known antihistamine with a similar benzhydryl structure.

    Piperidine: A simple cyclic amine that forms the core structure of many pharmaceuticals.

    Chlorpromazine: An antipsychotic drug with a chlorinated aromatic ring and piperidine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-benzhydrylpiperidin-1-yl)-3-chloro-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClNO/c1-23(2,17-24)22(26)25-15-13-20(14-16-25)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20-21H,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQMVMMYLGLXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)N1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379233
Record name 1-(4-Benzhydrylpiperidino)-3-Chloro-2,2-Dimethylpropan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244006-50-6
Record name 1-(4-Benzhydrylpiperidino)-3-Chloro-2,2-Dimethylpropan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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